

Selectivity Profiling of AZD2858: A Comparative Guide for Researchers

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For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the kinase selectivity profile of **AZD2858**, a potent inhibitor of Glycogen Synthase Kinase 3 (GSK-3). Due to the limited availability of a comprehensive public dataset for **AZD2858**, this guide utilizes data from the well-characterized and highly selective GSK-3 inhibitor, CHIR-99021, as a representative example to illustrate the expected selectivity profile. Experimental protocols for common kinase profiling assays are also detailed to support research planning.

High Selectivity of AZD2858 against GSK-3

AZD2858 is a potent and selective inhibitor of GSK-3, with reported IC50 values of 0.9 nM for GSK-3α and 5 nM for GSK-3β.[1] It has demonstrated a high degree of selectivity, ranging from 70- to over 6000-fold, against a panel of other kinases.[1] This high selectivity is a critical attribute for a therapeutic candidate, as it minimizes off-target effects and potential toxicity.

Comparative Kinase Selectivity Profile

To provide a quantitative perspective on the selectivity of a potent GSK-3 inhibitor, the following table summarizes the kinase selectivity profile of CHIR-99021, another highly selective GSK-3 inhibitor.[2][3] The data, generated using the KINOMEscanTM platform, shows the percentage of inhibition at a 10 μ M concentration.[4] It is anticipated that the selectivity profile of **AZD2858** would be comparable, exhibiting potent inhibition of GSK-3 α and GSK-3 β with minimal activity against a broad range of other kinases.



Kinase Target	CHIR-99021 (% Inhibition at 10 μM)	Expected Profile for AZD2858
GSK-3α	99.9	High Inhibition
GSK-3β	99.9	High Inhibition
CDK2/CycA2	79.3	Low to Moderate Inhibition
CDK2/CycE1	67.2	Low to Moderate Inhibition
CDK5	51.2	Low to Moderate Inhibition
CDK9	88.1	Low to Moderate Inhibition
CK1g1	85.8	Low to Moderate Inhibition
CK1g3	70.5	Low to Moderate Inhibition
DYKR1B	70.5	Low to Moderate Inhibition
LIMK1	78.9	Low to Moderate Inhibition
BRAF	53.8	Low Inhibition
Erk5	61.3	Low Inhibition
HIPK4	55.5	Low Inhibition
MAP2K6	65.3	Low Inhibition
MELK	53.5	Low Inhibition
MLK3	52.7	Low Inhibition
PKR	57.1	Low Inhibition
PLK1	59.2	Low Inhibition
RSK3	53.6	Low Inhibition

Experimental Protocols for Kinase Selectivity Profiling



Accurate determination of a compound's kinase selectivity is crucial. Several commercially available platforms are widely used for this purpose. Below are detailed methodologies for two common assays.

KINOMEscan™ Assay Platform

The KINOMEscan[™] platform is a competition binding assay used to quantify the interactions between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase. A lower amount of bound kinase in the presence of the test compound indicates stronger binding and higher inhibitory activity.[5]

Methodology:

- Assay Components: The three main components are a DNA-tagged kinase, an immobilized ligand, and the test compound.[5]
- Competition Assay: The test compound is incubated with the kinase and the immobilized ligand.
- Quantification: The amount of kinase bound to the solid support is determined by qPCR of the DNA tag.
- Data Analysis: Results are typically reported as "percent of control," where the control is a DMSO vehicle. A lower percentage indicates stronger inhibition. Dissociation constants (Kd) can also be determined by running the assay with a range of compound concentrations.[5]

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Principle: This assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a



luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light is proportional to the amount of ADP generated and thus to the kinase activity.[6][7]

Methodology:

- Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compound in a multiwell plate.
- ATP Depletion: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and consume the remaining ATP.[7]
- ADP to ATP Conversion and Signal Generation: A "Kinase Detection Reagent" is added, which contains an enzyme that converts ADP to ATP and the necessary components for the luciferase reaction.
- Luminescence Detection: The luminescence is measured using a plate reader.
- Data Analysis: A decrease in luminescence in the presence of the test compound indicates inhibition of kinase activity. IC50 values are determined by testing a range of compound concentrations.

Signaling Pathway and Experimental Workflow Visualizations

To further illustrate the context of **AZD2858**'s activity and the process of its evaluation, the following diagrams are provided.

Caption: Wnt/ β -catenin signaling pathway with and without Wnt ligand, and the inhibitory action of **AZD2858** on GSK-3 β .

Caption: General experimental workflow for kinase selectivity profiling.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Probe CHIR-99021 | Chemical Probes Portal [chemicalprobes.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Table 16, Comparison of CHIR 99021 Kinase profile and ML320 (% Inhibition at 10 μM) -Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 7. worldwide.promega.com [worldwide.promega.com]
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